

VEGFR-2: A Key Regulator of Angiogenesis and a Prime Therapeutic Target

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Compound of Interest

Compound Name: Vegfr-2-IN-19

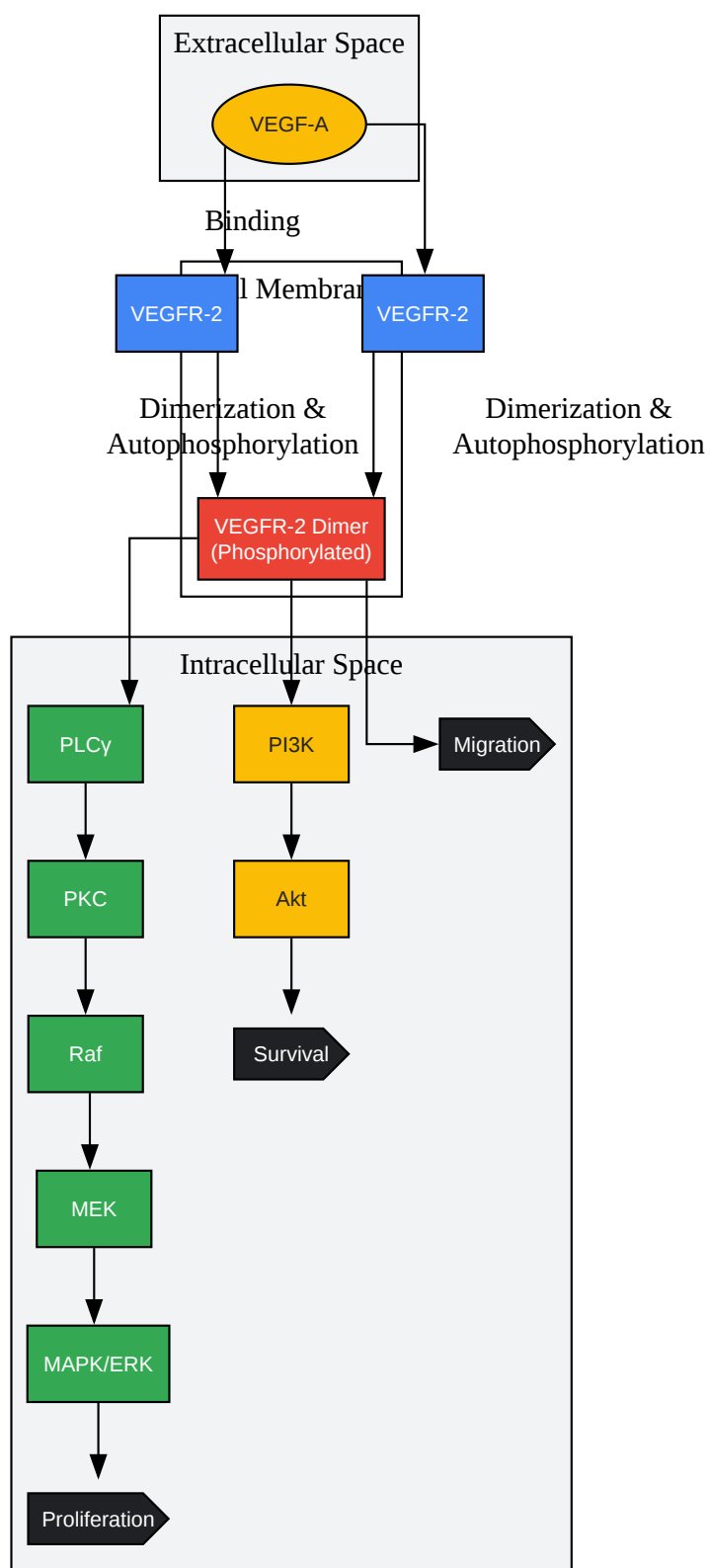
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR) or fetal liver kinase 1 (Flk-1), is a pivotal mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies. VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligands such as VEGF-A, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, are instrumental in promoting endothelial cell proliferation, migration, and survival. Small-molecule inhibitors of VEGFR-2 often target the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling.

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers the dimerization of the receptor and the subsequent autophosphorylation of its intracellular tyrosine kinase domains. This activation leads to the recruitment of various signaling proteins and the initiation of multiple downstream pathways that collectively promote angiogenesis.



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VEGFR-2 signaling pathway upon VEGF-A binding.

Preclinical In Vitro Evaluation

In vitro assays are fundamental in the early stages of drug discovery to determine the potency and selectivity of a compound.

Quantitative Data: In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for the potency of a drug. The table below summarizes the IC₅₀ values for several representative VEGFR-2 inhibitors against VEGFR-2 and other kinases.

Compound	VEGFR-2 IC ₅₀ (nM)	Other Kinase IC ₅₀ (nM)	Cell Line Antiproliferative IC ₅₀ (μM)
Compound 19	103	EGFR: 2, EGFRT790M: 11, EGFRT790M/L858R: 3	Not Reported
Compound 20	50	EGFR: 20	Not Reported
Compound 21	80	EGFR: 10	Not Reported
Compound 25	19.8	EGFR: 11.4	MCF-7: (Stronger than erlotinib)
Vandetanib	Not Specified (potent)	EGFR: (affinity)	Not Reported
Ramucirumab	0.8 - 1.0	N/A (mAb)	Not Reported

Data synthesized from multiple sources.

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro kinase inhibitory activity of a compound against VEGFR-2.

Objective: To quantify the concentration-dependent inhibition of VEGFR-2 kinase activity by a test compound.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Test compound (e.g., **Vegfr-2-IN-19**)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well microtiter plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Plate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
- Add the recombinant VEGFR-2 kinase to the wells of a 96-well plate.
- Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
- Incubate the plate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
- Measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

- Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose
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